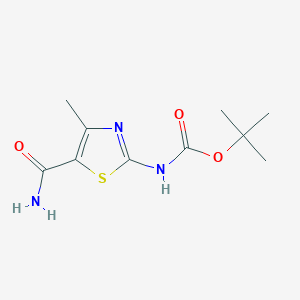

tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-5-6(7(11)14)17-8(12-5)13-9(15)16-10(2,3)4/h1-4H3,(H2,11,14)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVMUCKJVUECKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Amidation: The final step involves the amidation of the thiazole ring with an appropriate amine to introduce the carbamoyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its thiazole moiety is known for biological activity, particularly in the development of anti-inflammatory and antimicrobial agents.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against various pathogens. The incorporation of the carbamate group enhances solubility and bioavailability, making it a candidate for drug formulation .

Agrochemical Applications

In agrochemistry, compounds similar to tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate are used as pesticides and herbicides due to their efficacy in targeting specific plant pests.

Case Study: Herbicidal Efficacy

Research has shown that thiazole derivatives can inhibit the growth of certain weeds while being safe for crops. This selectivity is crucial for developing sustainable agricultural practices .

Material Science

The compound can also serve as a precursor in the synthesis of novel materials, including polymers and nanomaterials. Its ability to form stable complexes with metal ions opens avenues for creating advanced materials with unique properties.

Case Study: Polymer Synthesis

A recent study explored the use of thiazole-based compounds in synthesizing biodegradable polymers. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional plastics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the carbamate group can form covalent bonds with nucleophilic residues, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

tert-Butyl N-(4-Methyl-1,3-thiazol-2-yl)carbamate (CAS 848472-44-6)

- Properties : Reduced polarity compared to the target compound due to the absence of the carbamoyl group. Likely lower solubility in polar solvents.

- Applications : Used in cross-coupling reactions for functionalization at position 5 .

tert-Butyl N-(5-Methyl-1,3-thiazol-2-yl)carbamate (CAS 1186298-92-9)

- Properties : Similar molecular weight (~196.68 g/mol) but differing electronic effects due to substituent position.

- Applications : Intermediate for anticancer agents; position 5 methyl may enhance lipophilicity .

tert-Butyl N-(4-Bromo-5-Chloro-1,3-thiazol-2-yl)carbamate (CAS 1064678-19-8)

Functional Group Replacements

tert-Butyl N-[5-(Propan-2-yl)-1,3-thiazol-4-yl]carbamate (CAS 1803608-32-3)

- Structure : Isopropyl group at position 5.

- Properties : Increased lipophilicity (LogP ~2.5) compared to the carbamoyl-substituted target compound.

- Applications: Potential use in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

tert-Butyl (5-Nitrothiazol-2-yl)carbamate (CAS 1196153-47-5)

- Structure : Nitro group at position 5.

- Properties : Strong electron-withdrawing nitro group reduces nucleophilicity at the thiazole core.

- Applications : Precursor for reduced amine derivatives via catalytic hydrogenation .

tert-Butyl (5-(Oxane-4-carbonyl)-1,3-thiazol-2-yl)carbamate (CAS 1006434-30-5)

Comparative Data Table

Biological Activity

tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

- IUPAC Name : tert-butyl (5-carbamoyl-4-methylthiazol-2-yl)carbamate

- Molecular Formula : C10H15N3O3S

- Molecular Weight : 257.31 g/mol

- CAS Number : 1461707-68-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with thiazole moieties often exhibit significant activity against various enzymes and receptors involved in cancer progression and inflammation.

Inhibition of Cancer Cell Proliferation

Recent studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cells by disrupting mitotic processes. For instance, compounds similar to this compound have shown effectiveness in inhibiting the kinesin HSET, which is crucial for proper spindle formation during cell division. This inhibition leads to the induction of multipolar mitotic spindles and subsequent cell death in cancer cells with amplified centrosomes .

Study 1: High-throughput Screening for HSET Inhibitors

A study published in 2023 explored a series of thiazole derivatives as HSET inhibitors. The compound exhibited micromolar inhibitory concentrations against HSET, with promising selectivity over other mitotic kinesins like Eg5. The results indicated that treatment with these inhibitors resulted in increased multipolarity in centrosome-amplified cancer cells, demonstrating their potential as therapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of thiazole derivatives revealed that modifications at various positions significantly affect biological activity. The presence of the carbamate group was found to enhance solubility and bioavailability while maintaining potent inhibitory effects against target enzymes involved in cancer cell proliferation .

Data Tables

| Compound Name | CAS Number | Molecular Weight | Activity | Reference |

|---|---|---|---|---|

| This compound | 1461707-68-5 | 257.31 g/mol | HSET inhibitor | |

| Related Thiazole Compound | 1461707-X | 250.00 g/mol | Anti-cancer activity |

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Cancer Treatment : The ability to inhibit mitotic processes positions this compound as a candidate for developing anti-cancer therapies.

- Anti-inflammatory Agents : Thiazole derivatives are known to exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate?

- Methodology : The compound is typically synthesized via carbamate protection of the thiazole amine. A two-step approach is often employed:

Thiazole core formation : React 4-methyl-5-carbamoylthiazole-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize equivalents of reagents to minimize side reactions (e.g., over-alkylation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Essential Methods :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of carbamate formation and thiazole substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies carbamate C=O stretching (~1680–1720 cm) and amide N–H bonds (~3300 cm) .

- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., tert-butyl thiazol-2-ylcarbamate derivatives) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders.

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Procedure :

Crystallization : Grow single crystals via slow evaporation in solvents like methanol/water.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation.

Refinement : Apply SHELXL ( ) for structure solution, refining hydrogen bonding and torsional angles.

- Challenges : Address disorder in the tert-butyl group by applying restraints during refinement. Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for validation .

Q. How can reaction conditions be optimized to improve yields in carbamate formation?

- Strategies :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of the thiazole amine.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling.

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions, then warm to room temperature .

- Analysis : Use H NMR to quantify unreacted starting material and adjust stoichiometry iteratively.

Q. What factors influence the stability of this compound under varying pH and temperature?

- Stability Studies :

- pH Dependence : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC. Carbamates are prone to hydrolysis under strongly acidic/basic conditions.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at ≤–20°C for long-term stability .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

- Approach :

Analog Synthesis : Modify the 4-methyl or carbamoyl groups (e.g., replace with trifluoromethyl or sulfonamide).

Biological Testing : Screen analogs against target proteins (e.g., kinases) using fluorescence polarization assays or cellular cytotoxicity models (e.g., MTT assay).

- Case Study : Thiazole derivatives with tert-butyl carbamates showed antitumor activity in in vitro models, highlighting the role of lipophilicity in membrane permeability .

Q. What parameters validate analytical methods for quantifying this compound in complex matrices?

- Validation Criteria :

- Linearity : Calibration curves (R ≥ 0.995) across 1–100 µg/mL.

- Accuracy/Precision : ≤5% RSD in intra-/inter-day assays.

- Limit of Detection (LOD) : ≤0.1 µg/mL via UV-Vis or LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.